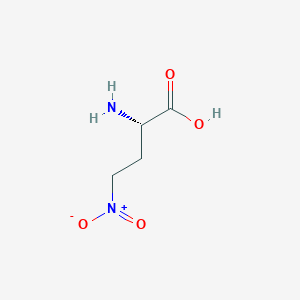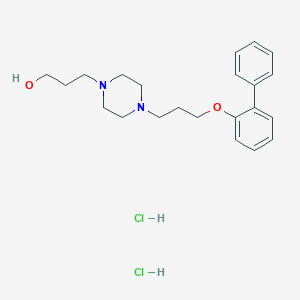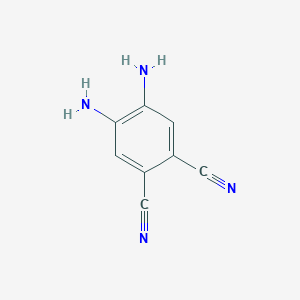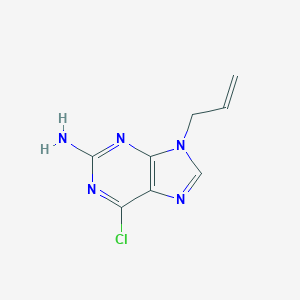
9-Allyl-6-chloro-9H-purin-2-ylamine
Overview
Description
Preparation Methods
The synthesis of 9-Allyl-6-chloro-9H-purin-2-ylamine typically involves the reaction of 2-amino-6-chloropurine with allyl bromide . The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Chemical Reactions Analysis
9-Allyl-6-chloro-9H-purin-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Addition Reactions: The allyl group can participate in addition reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include bases like sodium hydride (NaH), potassium carbonate (K2CO3), and oxidizing agents like hydrogen peroxide (H2O2) . The major products formed depend on the specific reagents and conditions used in the reactions .
Scientific Research Applications
9-Allyl-6-chloro-9H-purin-2-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Allyl-6-chloro-9H-purin-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . This inhibition can lead to various biological effects, including the disruption of cellular processes and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
9-Allyl-6-chloro-9H-purin-2-ylamine can be compared with other similar compounds, such as:
2-Amino-6-chloropurine: Another purine derivative with similar chemical properties but different biological activities.
N-Benzyl-2-chloro-9H-purin-6-amine: A compound with a benzyl group instead of an allyl group, leading to different reactivity and applications.
6-Chloro-9H-purin-2-amine: A simpler derivative with fewer substituents, used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-chloro-9-prop-2-enylpurin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c1-2-3-14-4-11-5-6(9)12-8(10)13-7(5)14/h2,4H,1,3H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHQNKKUWKGGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C1N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576678 | |
| Record name | 6-Chloro-9-(prop-2-en-1-yl)-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144364-01-2 | |
| Record name | 6-Chloro-9-(prop-2-en-1-yl)-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


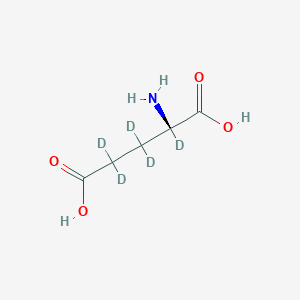

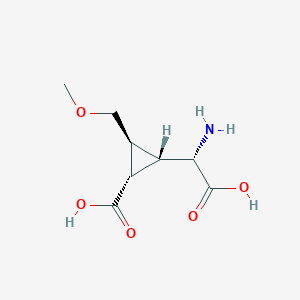
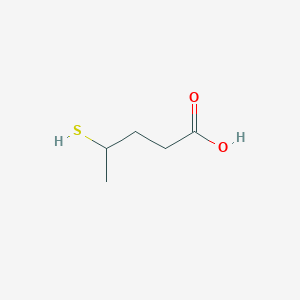
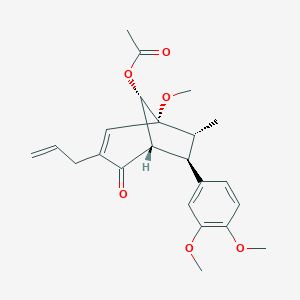
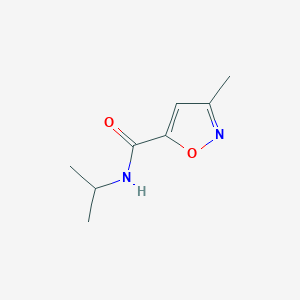
![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth](/img/structure/B137009.png)

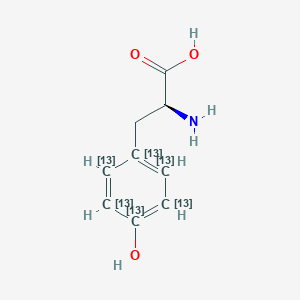
![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)
